12-Deoxy Roxithromycin-d7
CAS No.:
Cat. No.: VC0201785
Molecular Formula: C₄₁H₆₉D₇N₂O₁₄
Molecular Weight: 828.09
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₄ |
|---|---|
| Molecular Weight | 828.09 |
Introduction
Chemical Structure and Properties
12-Deoxy Roxithromycin-d7 is characterized by a molecular formula of C₄₁H₆₉D₇N₂O₁₄ and a molecular weight of approximately 828.09-828.1 g/mol. The compound features seven deuterium atoms strategically positioned in the structure, primarily in the (2-methoxyethoxy)methyl side chain, with three deuteriums in the methoxy group (d3) and four deuteriums in the ethoxy portion (d4) . The "12-Deoxy" designation indicates the absence of an oxygen atom at the 12-position compared to the parent roxithromycin molecule.
The compound maintains the complex macrocyclic structure characteristic of macrolide antibiotics while incorporating these stable isotope modifications. Its three-dimensional structure features specific stereochemistry that is critical to its properties and applications in research settings.
Chemical Identifiers and Notations
The compound is identified through various chemical notations that precisely define its structure:
| Identifier Type | Notation |
|---|---|
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-(methoxy-d3)ethoxy-1,1,2,2-d4)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one |
| Standard InChIKey | DNEYEZVYKZUYHN-HMLZEFQESA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C\1/C@@HC |
| PubChem CID | 131708974 |
Structural Characteristics
The structure of 12-Deoxy Roxithromycin-d7 includes:
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A 14-membered macrocyclic lactone ring characteristic of macrolide antibiotics
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Seven deuterium atoms (²H) replacing hydrogen atoms in specific positions
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Two sugar moieties attached to the macrocycle: cladinose and desosamine
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An oxime functional group with a deuterated (2-methoxyethoxy)methyl side chain
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Absence of an oxygen atom at the 12-position (compared to roxithromycin)
Applications in Research
Stable Isotope Labeling
The primary application of 12-Deoxy Roxithromycin-d7 is in research settings for its stable isotope labeling capabilities. This property allows for precise tracking and analysis in complex biological systems. The incorporation of deuterium atoms makes the compound distinguishable from non-labeled counterparts in analytical techniques such as mass spectrometry while maintaining nearly identical chemical behavior.
Specific applications include:
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Internal standards for quantitative analysis
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Reference standards for pharmaceutical quality control
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Tracers in metabolic pathway studies
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Calibration standards for analytical methods
Pharmacokinetic Studies and Drug Metabolism Research
The deuterated structure makes this compound exceptionally useful in pharmacokinetic research and drug metabolism studies. The strategic placement of deuterium atoms allows researchers to:
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Track the absorption, distribution, metabolism, and excretion (ADME) of roxithromycin and related compounds
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Identify metabolic pathways and quantify metabolites
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Study drug-drug interactions with precision
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Investigate the effects of structural modifications on pharmacological properties
This capability is particularly valuable in the development and optimization of macrolide antibiotics and related compounds .
12-Deoxy Roxithromycin-d7 is strictly designated for research use only and is not approved for human or veterinary applications. It is classified as a pharmaceutical reference standard and should be handled accordingly .
In case of accidental exposure:
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Eye contact: Wash with plenty of water
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Skin contact: Wash with plenty of water
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Ingestion: Seek medical assistance for gastric lavage
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Inhalation: Remove to fresh air, provide artificial respiration or oxygen if necessary
Availability may be subject to restrictions due to the compound's specialized nature, and additional documentation may be required for purchase. Some suppliers indicate that the product may be made to order, which could affect lead times .
Comparison with Parent Compound
While 12-Deoxy Roxithromycin-d7 shares structural similarities with roxithromycin, there are significant differences that affect its applications and properties. Roxithromycin itself is a semisynthetic macrolide antibiotic that prevents bacterial growth by interfering with protein synthesis, binding to the 50S subunit of bacterial ribosomes and inhibiting peptide translocation .
Key differences between 12-Deoxy Roxithromycin-d7 and roxithromycin include:
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The absence of an oxygen atom at the 12-position in the deuterated derivative
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The presence of seven deuterium atoms in the structure
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Research-specific applications rather than therapeutic use
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Potentially altered pharmacokinetic properties due to these structural modifications
Roxithromycin is known to be highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell, and possesses intracellular bactericidal activity . While 12-Deoxy Roxithromycin-d7 may share some of these properties, its primary value lies in its analytical and research applications rather than therapeutic potential.
Technical Specifications
Future Research Directions
The availability of 12-Deoxy Roxithromycin-d7 opens several avenues for future research in pharmaceutical science:
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Development of improved analytical methods for roxithromycin and its metabolites in biological samples
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Investigation of structure-activity relationships in macrolide antibiotics
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Optimization of roxithromycin-based therapeutics through better understanding of metabolism and pharmacokinetics
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Studies on the effects of deuterium substitution on drug properties and biological activity
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